Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate (C₁₁H₁₈O₃) is a spirocyclic ester with a molecular weight of 198.26 g/mol. The compound features a unique 1-oxaspiro[2.4]heptane core, where an oxygen atom bridges two carbocyclic rings (a cyclopropane and a cyclopentane). The ethyl group at position 4 and the methyl ester at position 2 contribute to its steric and electronic properties. According to available data, the compound is discontinued commercially but was previously offered with ≥95% purity .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-7-5-4-6-10(7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
SRAOVWLPDCFGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the ethyl group is replaced by a methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amides, Thioesters
Scientific Research Applications
Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogues
a. 4-(4-Chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane
- Structure : Shares the 1-oxaspiro[2.4]heptane core but substitutes the ethyl and ester groups with a 4-chlorobenzyl and isopropyl moiety.
- Synthesis : Derived from methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate via isopropylation, hydrolysis, and decarboxylation .
b. Methyl 6-oxospiro[3.3]heptane-2-carboxylate
- Structure : Features a spiro[3.3]heptane system with a ketone (6-oxo) and methyl ester.
c. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride
- Structure: A nitrogen-containing spiro[3.5]nonane with a tert-butyl carbamate group.
- Key Differences : The diaza rings introduce basicity and hydrogen-bonding capacity, which are absent in the oxygen-bridged target compound. This makes it more suitable for pharmaceutical applications, such as protease inhibition .
Bicyclic and Fused-Ring Analogues
a. Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Structure : A bicyclo[2.2.2]octane system with a hydroxymethyl and ester group.
- Properties: The rigid bicyclic framework reduces conformational flexibility compared to spiro systems.
b. Ethyl 7-bromoheptanoate
Functional Group and Reactivity Comparison
Key Observations:
- Steric Effects : Spirocyclic compounds like the target molecule exhibit greater conformational restriction than bicyclic or linear analogues, influencing binding affinity in biological systems.
- Electronic Effects : Electron-withdrawing groups (e.g., chlorobenzyl) enhance electrophilic reactivity, while electron-donating groups (e.g., ethyl) may stabilize radical intermediates.
Data Table: Structural and Physicochemical Properties
| Compound (IUPAC Name) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₈O₃ | 198.26 | ≥95% | Ethyl (C4), ester (C2) |
| 4-(4-Chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane | C₁₈H₂₃ClO | 296.83 | N/A | Chlorobenzyl (C4), isopropyl (C7) |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | C₁₀H₁₄O₃ | 182.22 | N/A | Ketone (C6), ester (C2) |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl | C₁₃H₂₃ClN₂O₂ | 286.79 | N/A | Diazaspiro, tert-butyl carbamate |
Biological Activity
Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing an oxygen atom. This structural configuration not only imparts rigidity but also enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 184.23 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors, often optimized for yield and purity through controlled conditions such as temperature and pressure.
Synthetic Routes
Common methods for synthesizing this compound include:
- Condensation Reactions: Involving the reaction of appropriate aldehydes and ketones.
- Cyclization Processes: Utilizing acid catalysts to facilitate the formation of the spirocyclic structure.
Biological Activity
Research into the biological activity of this compound is still emerging, with preliminary studies suggesting various pharmacological effects:
1. Anticancer Activity:
Preliminary investigations indicate that compounds with spirocyclic structures can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the micromolar range against different cancer types, suggesting that this compound may also possess anticancer properties.
2. Anti-inflammatory Effects:
Compounds structurally related to this compound have demonstrated significant anti-inflammatory activities by inhibiting key enzymes involved in inflammatory pathways, such as phospholipase A1 and caspase-1.
3. Antimicrobial Properties:
Some spirocyclic compounds have been reported to possess antibacterial and antifungal activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on related compounds that provide insights into the potential biological activities of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Roy et al., 2021 | Investigated γ-butyrolactones with anticancer properties showing IC50 values between 0.05 μM - 0.313 μM against various cell lines | Suggests potential for methyl 4-ethyl derivative in cancer therapy |
| Sasaki et al., 2020 | Reported strong anti-inflammatory effects in spirocyclic compounds through enzyme inhibition | Indicates similar mechanisms could be explored for methyl 4-ethyl compound |
| Huth et al., 2019 | Evaluated synthetic derivatives showing neuroprotective effects in models of Alzheimer's disease | Highlights possible neuroprotective applications for methyl 4-ethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
